molecular formula C12H12ClN3O2 B2643862 1'-(2-Chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one CAS No. 2411267-61-1

1'-(2-Chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one

Cat. No. B2643862
CAS RN: 2411267-61-1
M. Wt: 265.7
InChI Key: UWHYSCCDMLPUDQ-UHFFFAOYSA-N
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Description

Spirocyclic compounds are a class of organic compounds that have two or more rings connected by one common atom, forming a structure similar to a gyroscope . They are widely used in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .


Synthesis Analysis

The synthesis of spiro compounds often involves the reaction of a substituted acetic acid and Schiff bases in the presence of oxalyl chloride and an organic base . Another method involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings connected at a single point . The structure of these compounds can be analyzed using various techniques such as X-ray crystallography .


Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions. For example, quinazoline 3-oxides, which are related to the compound you mentioned, have been shown to be valuable intermediates in the synthesis of benzodiazepine analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can vary widely depending on their specific structure. These properties can include color, odor, density, hardness, structure, solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of spiro compounds can vary depending on their structure and the specific biological target. Some spiro compounds have been found to inhibit p53-MDM2 protein–protein interaction, which is important in cancer cell proliferation .

Future Directions

The future research directions in the field of spiro compounds could involve the development of new synthetic methods, the exploration of new biological activities, and the design and synthesis of new derivatives or analogues to treat various diseases .

properties

IUPAC Name

1'-(2-chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-5-10(17)16-6-12(7-16)14-9-4-2-1-3-8(9)11(18)15-12/h1-4,14H,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHYSCCDMLPUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(=O)CCl)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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